molecular formula C8H15NO B3045709 Cyclohexanecarboxamide, 1-methyl- CAS No. 1123-24-6

Cyclohexanecarboxamide, 1-methyl-

Cat. No. B3045709
CAS RN: 1123-24-6
M. Wt: 141.21 g/mol
InChI Key: GDLOOQFSFHLRKT-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 1-methyl- is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 g/mol . The IUPAC name for this compound is 1-methylcyclohexane-1-carboxamide .


Molecular Structure Analysis

The molecular structure of Cyclohexanecarboxamide, 1-methyl- includes a cyclohexane ring with a carboxamide group attached to one carbon and a methyl group attached to an adjacent carbon . The InChI representation of the molecule is InChI=1S/C8H15NO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

Cyclohexanecarboxamide, 1-methyl- has a molecular weight of 141.21 g/mol and a computed XLogP3-AA value of 1.6 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 43.1 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

  • Pharmaceutical Research Building Block

    • (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a derivative of Cyclohexanecarboxamide, has been identified as a highly functionalized and potentially useful building block for pharmaceutical research. This compound is prepared from readily available materials and isolated in high purity, suggesting its importance in drug development and synthesis processes (Bish et al., 2010).
  • Analgesic Properties

    • Methyl 1-bromocyclohexane carboxylates, related to Cyclohexanecarboxamide, show promising analgesic activity. These compounds, when reacting with zinc and 2-cyano-3-aryl-N-arylpropenamides, form methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates which possess both analgesic properties and low toxicity (Кириллов et al., 2012).
  • PET Imaging Studies

    • Cyclohexanecarboxamide derivatives like WAY-100635 have been used in positron emission tomography (PET) studies for examining 5-HT1A receptors in the human brain. The metabolism of such compounds is crucial for developing biomathematical models to interpret radioactivity uptake in the brain, indicative of their significant role in neurological research (Osman et al., 1996).
  • Synthesis and Reactions in Organic Chemistry

    • Cyclohexanecarboxamide derivatives are involved in various organic synthesis and reaction processes. For instance, 1-(Trimethoxymethyl) cyclohexene was synthesized from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, demonstrating the compound's utility in complex organic syntheses (Bourke & Collins, 1996).
  • Polymer Research

    • Cyclohexanecarboxamide and its derivatives have applications in polymer research. For example, isotactic poly(4-methyl-1-pentene) uses cyclohexane as a solvent system in its production, indicating the relevance of cyclohexane derivatives in the development of medical-grade polymers (Lee et al., 2006).
  • Crystal Structure Analysis

    • The crystal structure of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives has been studied, which are significant for understanding molecular interactions and designing new compounds in pharmaceutical and chemical research (Özer et al., 2009).
  • Precursor for Bioactive Molecules

    • Cyclohexane-1,3-dione derivatives, closely related to Cyclohexanecarboxamide, are key precursors for synthesizing a range of bioactive molecules with diverse biological activities. This highlights the compound's utility in creating new pharmaceuticals and bioactive agents (Sharma et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-Methylcyclohexanecarboxamide is the sterol biosynthesis pathway in fungi . This compound specifically inhibits the enzyme 3-keto reductase, which plays a crucial role in the C4-demethylation step during ergosterol synthesis .

Mode of Action

1-Methylcyclohexanecarboxamide interacts with its target by binding to the active site of the 3-keto reductase enzyme, thereby inhibiting its function . This inhibition disrupts the normal process of ergosterol synthesis, a vital component of fungal cell membranes. The disruption in ergosterol synthesis leads to changes in the cell membrane’s integrity and function, ultimately leading to the death of the fungal cell .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes and plays a crucial role in maintaining the cell’s structural integrity and fluidity . By inhibiting the 3-keto reductase enzyme, 1-Methylcyclohexanecarboxamide disrupts the production of ergosterol, leading to abnormalities in the cell membrane and eventually cell death .

Pharmacokinetics

Given its molecular weight of 14121 , it is likely to have good bioavailability

Result of Action

The result of 1-Methylcyclohexanecarboxamide’s action is the disruption of the fungal cell membrane’s structure and function due to the inhibition of ergosterol synthesis . This leads to the death of the fungal cell, making 1-Methylcyclohexanecarboxamide an effective fungicide .

properties

IUPAC Name

1-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLOOQFSFHLRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149978
Record name Cyclohexanecarboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxamide, 1-methyl-

CAS RN

1123-24-6
Record name Cyclohexanecarboxamide, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1-Methylcyclohexanecarboxamide in agriculture?

A1: 1-Methylcyclohexanecarboxamide serves as a key building block in the synthesis of fenhexamid, a fungicide commonly used to combat fungal diseases in various fruits, such as caneberry, blueberry, and pomegranate [].

Q2: Has the effectiveness of fenhexamid, which incorporates 1-Methylcyclohexanecarboxamide, been challenged by resistant fungal strains?

A2: Yes, the emergence of fungal strains resistant to conventional fungicides, including those containing 1-Methylcyclohexanecarboxamide derivatives, has been observed []. This highlights the need for ongoing research to develop novel fungicidal agents or strategies to overcome resistance mechanisms.

Q3: How does the presence of wine lees in vineyard soil affect the behavior of fenhexamid, a fungicide containing 1-Methylcyclohexanecarboxamide?

A3: Research suggests that the impact of wine lees on fenhexamid adsorption in vineyard soil depends on the specific type of lees []. While centrifuged solid lees, primarily composed of yeast remnants, increase fenhexamid adsorption, the addition of whole wine lees actually reduces its adsorption. This difference might be attributed to the soluble organic matter in whole wine lees, which could enhance fenhexamid solubility and mobility within the soil.

Q4: Are there any known photodegradation products of fenhexamid, and if so, what is their impact on the fermentation process?

A4: Yes, fenhexamid degrades upon exposure to UV light or sunlight, producing 7-chloro-6-hydroxy-2-(1-methylcyclohexyl)-1,3-benzoxazole (CHB) as a primary photoproduct []. Studies on Saccharomyces cerevisiae, a yeast vital for alcoholic fermentation, demonstrate that CHB doesn't significantly hinder alcohol production. A portion of CHB is adsorbed onto yeast cell walls, while the remainder degrades during fermentation.

Q5: What analytical techniques are commonly employed to determine fenhexamid residues in food products?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used to quantify fenhexamid residues in various fruits, such as caneberry, blueberry, and pomegranate []. This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of pesticides in complex food matrices.

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